molecular formula C18H14N2 B1684039 2-(7-methyl-1H-indol-3-yl)quinoline CAS No. 218464-59-6

2-(7-methyl-1H-indol-3-yl)quinoline

Cat. No. B1684039
M. Wt: 258.3 g/mol
InChI Key: FPKBNOVQNMJTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-methyl-1H-indol-3-yl)quinoline” is a compound that contains a quinoline and an indole group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-(7-methyl-1H-indol-3-yl)quinoline” consists of a quinoline group attached to an indole group at the 2-position . The indole group is substituted at the 7-position with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(7-methyl-1H-indol-3-yl)quinoline” include a molecular formula of C18H13FN2, an average mass of 276.308 Da, and a monoisotopic mass of 276.106262 Da .

Future Directions

Indole derivatives have gained significant attention in drug development due to their diverse biological activities . Future research could focus on exploring the biological activities of “2-(7-methyl-1H-indol-3-yl)quinoline” and its potential applications in medicinal chemistry .

properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKBNOVQNMJTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-1H-indol-3-yl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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